Fesoterodine

Overactive Bladder Urology Clinical Trial

Select Fesoterodine for reproducible OAB research. Its CYP2D6-independent activation ensures uniform conversion to 5-HMT, eliminating pharmacokinetic variability seen with tolterodine. Ideal for PK/PD modeling, pharmacogenetic CYP2D6 studies, and high-efficacy comparator arms in RCTs. Non-subtype selective, balanced M1-M5 antagonism with distinct GI motility signature.

Molecular Formula C26H37NO3
Molecular Weight 411.6 g/mol
CAS No. 286930-02-7
Cat. No. B1237170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine
CAS286930-02-7
Synonymsfesoterodine
fesoterodine fumarate
toviaz
Molecular FormulaC26H37NO3
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
InChIKeyDCCSDBARQIPTGU-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHighly soluble

Fesoterodine (CAS 286930-02-7): A Prodrug Antimuscarinic for Overactive Bladder Research and Development


Fesoterodine (CAS 286930-02-7) is an orally active, competitive muscarinic receptor (mAChR) antagonist developed for the treatment of overactive bladder (OAB). It functions as a prodrug, requiring rapid and extensive hydrolysis by nonspecific esterases in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT, also known as desfesoterodine or SPM 7605), which is the primary pharmacologically active principle [1][2]. Unlike tolterodine, fesoterodine's activation bypasses the polymorphic cytochrome P450 (CYP) 2D6 enzyme, leading to more predictable pharmacokinetics [3]. The compound and its active metabolite are non-subtype selective, exhibiting balanced antagonism across all five human muscarinic receptor subtypes (M1-M5) [4].

Why Fesoterodine Cannot Be Simply Substituted by Other Antimuscarinic Agents in Research or Formulation


The substitution of fesoterodine with other antimuscarinic agents like tolterodine, solifenacin, or oxybutynin in research or clinical practice is not straightforward due to significant differences in their pharmacological profiles, metabolic pathways, and resultant efficacy and safety outcomes. Key differentiators include fesoterodine's unique prodrug activation that circumvents the highly polymorphic CYP2D6 pathway, leading to more consistent systemic exposure of its active metabolite 5-HMT [1]. This contrasts sharply with tolterodine, which requires CYP2D6 for activation, resulting in substantial inter-individual pharmacokinetic variability. Furthermore, direct head-to-head trials have demonstrated fesoterodine's superior efficacy over tolterodine in reducing urgency urinary incontinence (UUI) episodes and improving patient-reported outcomes [2]. Conversely, its non-subtype selective receptor binding profile is associated with a different side effect profile compared to M3-selective agents like solifenacin, particularly regarding gastrointestinal effects [3]. Therefore, treating these compounds as interchangeable ignores critical, quantifiable differences that directly impact experimental outcomes and therapeutic performance.

Quantitative Differentiation of Fesoterodine: Head-to-Head Efficacy and Safety Data vs. Comparators


Superior Efficacy in Reducing Urgency Urinary Incontinence (UUI) Episodes vs. Tolterodine ER

In a 12-week, double-blind, placebo-controlled, randomized head-to-head trial (NCT00444925), fesoterodine 8 mg demonstrated superior efficacy over tolterodine extended-release (ER) 4 mg in reducing urgency urinary incontinence (UUI) episodes, the primary endpoint. Fesoterodine-treated patients (n=636) showed a significantly greater reduction in UUI episodes per 24 hours compared to tolterodine ER-treated patients (n=641) [1][2].

Overactive Bladder Urology Clinical Trial

Higher Diary Dry Rate (Proportion of Patients Achieving Continence) vs. Tolterodine ER

The same head-to-head trial demonstrated that fesoterodine 8 mg was associated with a significantly higher diary dry rate (proportion of patients reporting no UUI episodes at endpoint) compared to tolterodine ER 4 mg [1].

Overactive Bladder Continence Patient-Reported Outcome

Significantly Increased Mean Voided Volume (MVV) vs. Tolterodine ER

Fesoterodine 8 mg produced a significantly greater improvement in mean voided volume per void (MVV) compared to tolterodine ER 4 mg. This suggests a superior effect on increasing functional bladder capacity [1].

Overactive Bladder Urodynamics Bladder Capacity

Higher Relative Risk of Dry Mouth and Withdrawal Due to Adverse Events vs. Tolterodine

The superior efficacy of fesoterodine is accompanied by a distinct safety profile. A systematic review and meta-analysis of comparative trials quantified the relative risk of key adverse events. Fesoterodine was associated with a higher risk of dry mouth and withdrawal due to adverse events (WDAE) compared to tolterodine [1]. Individual trial data confirm this pattern, with dry mouth rates of 28% for fesoterodine vs. 16% for tolterodine ER [2].

Tolerability Safety Adverse Events

Differential Effect on Gastrointestinal Transit vs. M3-Selective Solifenacin

Fesoterodine, a non-subtype selective antimuscarinic, exhibits a different effect on gastrointestinal (GI) transit compared to the M3-selective antagonist solifenacin. In a randomized, placebo-controlled study in healthy women, fesoterodine 8 mg significantly increased gastric emptying half-time (GE t1/2) by 17.0 minutes compared to placebo, an effect not observed with solifenacin 10 mg [1]. Both drugs delayed small-intestinal and colonic transit, but solifenacin was associated with a significantly greater increase in stool hardness from baseline compared to fesoterodine (P = 0.010) [1].

Gastrointestinal Motility Pharmacology Side Effect Profile

Pharmacokinetic Independence from CYP2D6 Polymorphism vs. Tolterodine

Fesoterodine's activation to 5-HMT relies on ubiquitous, non-specific esterases, not CYP2D6. This contrasts with tolterodine, which is a CYP2D6 substrate. A recent pharmacogenetic study confirmed that CYP2D6 phenotype significantly influences 5-HMT exposure following fesoterodine administration due to its role in the metabolite's elimination, not its formation. Poor/intermediate metabolizers (PMs/IMs) had 1.5-fold higher 5-HMT AUC/DW than normal metabolizers (NMs) [1]. However, this variability in elimination is substantially less than the variability in activation observed with CYP2D6-dependent prodrugs like tolterodine.

Pharmacogenetics Pharmacokinetics Drug Metabolism

Optimal Research and Industrial Application Scenarios for Fesoterodine Based on Differentiating Evidence


Clinical Trials Requiring a High-Efficacy Active Comparator in Overactive Bladder

Fesoterodine 8 mg is an optimal choice as an active comparator arm in randomized controlled trials for novel OAB therapeutics, where demonstrating superiority or non-inferiority to a high-efficacy standard is required. Its demonstrated superior efficacy over tolterodine ER 4 mg in reducing UUI episodes (P = 0.017) and achieving higher diary dry rates (64% vs. 57%, P = 0.015) provides a more stringent benchmark than other commonly used antimuscarinics [1]. This can help de-risk go/no-go decisions for novel compounds.

Pharmacogenetic Studies Investigating CYP2D6-Dependent Drug Variability

Fesoterodine serves as a valuable comparator or tool compound in pharmacogenetic studies focused on CYP2D6-mediated variability. Because its activation is CYP2D6-independent, but its active metabolite 5-HMT is a CYP2D6 substrate, fesoterodine can be used to isolate and quantify the impact of CYP2D6 phenotype on drug elimination versus activation [1]. This allows for more precise modeling of CYP2D6 effects compared to a drug like tolterodine, where both activation and elimination are CYP2D6-dependent.

Gastrointestinal Motility Studies Differentiating M3-Selective from Non-Selective Muscarinic Antagonism

In preclinical or clinical research aimed at understanding the physiological role of muscarinic receptor subtypes in GI function, fesoterodine is a key tool for non-selective, balanced muscarinic blockade. Its distinct profile, which includes delaying gastric emptying (GE t1/2 increased by 17.0 min vs. placebo, P = 0.027) unlike M3-selective agents like solifenacin, provides a specific pharmacological signature [1]. This allows researchers to contrast the effects of pan-muscarinic antagonism with those of subtype-selective blockade on GI transit and bowel habits.

Studies Where Consistent Active Metabolite Exposure is Critical for Data Interpretation

For studies where minimizing inter-individual variability in drug exposure is paramount (e.g., small proof-of-concept trials, detailed PK/PD modeling), fesoterodine's pharmacokinetic profile offers a significant advantage. The bypass of polymorphic CYP2D6 for activation ensures consistent and complete conversion to the active moiety 5-HMT in all individuals [1]. Although CYP2D6 phenotype influences 5-HMT elimination (1.5- to 1.7-fold difference in AUC between extremes), this variability is considerably less than that seen with CYP2D6-dependent prodrugs, making fesoterodine a more predictable pharmacological tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fesoterodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.